2-Bromo-3-hydroxypyridine
Overview
Description
2-Bromo-3-hydroxypyridine, also known as this compound, is a useful research compound. Its molecular formula is C5H4BrNO and its molecular weight is 174 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Iron(III) Determination : 3-Hydroxypyridine-2-thiol, a related compound, is effective for determining iron(III) levels in a wide pH range without interference from other ions, suggesting potential applications in various fields (Katyal, Kushwaha, & Singh, 1973).
Catalysis in Alternative Energy : Derivatives of 2-hydroxypyridine have shown potential as catalysts for low-energy chemical conversions in alternative energy and other chemical domains (Moore, Dahl, & Szymczak, 2015).
Micellar Catalysis : The role of 2-hydroxypyridine as a nucleophile in the hydrolysis of esters and its influence on micellar catalysis has been observed, which could be significant for various industrial applications (Raghavan & Srinivasan, 1985).
Crystal Structure Analysis : The crystal structure of 2-bromo-4-hydroxypyridine has been studied, revealing hydrogen and halogen bonding, which contributes to our understanding of molecular interactions and stability (Monroe & Turnbull, 2019).
Spectrophotometric Method for Osmium Determination : 2-Amino-3-hydroxypyridine has been used as a chromogenic reagent in a spectrophotometric method for determining osmium, demonstrating the utility of hydroxypyridine derivatives in analytical chemistry (Mehta, Garg, & Singh, 1976).
Tyrosinase Inhibition and Iron Affinity : Alkyl substitution at specific positions in hydroxypyridine derivatives affects their inhibition of tyrosinase and affinity for iron(III), highlighting their potential in biochemistry and pharmacology (Hider & Lerch, 1989).
Reactions with Ethoxypyridine Derivatives : Bromo-derivatives of 2- and 3-ethoxypyridine have shown unique reactivity with hydrochloric acid, leading to various halogenated products and indicating their potential in synthetic chemistry (Hertog & Bruyn, 2010).
Mechanism of Action
Target of Action
2-Bromo-3-hydroxypyridine, also known as 2-Bromo-3-pyridinol , is a chemical compound used in various organic syntheses It’s known to be used in the synthesis of other compounds, suggesting its role as a reactant in chemical reactions .
Mode of Action
For instance, it has been used in the preparation of 2-bromo-4,6-diiodo-3-pyridinol . It’s also used in the synthesis of pterocellin A by reacting with kojic acid . The interaction with its targets likely involves the exchange or sharing of electrons, leading to the formation of new chemical bonds.
Biochemical Pathways
Given its use in the synthesis of other compounds, it’s plausible that it may influence the pathways associated with these compounds .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the context of its use. In the context of organic synthesis, its action results in the formation of new compounds, such as 2-bromo-4,6-diiodo-3-pyridinol and pterocellin A .
Safety and Hazards
Future Directions
2-Bromo-3-hydroxypyridine is used in the synthesis of various compounds, including 2-bromo-4,6-diiodo-3-pyridinol, pterocellin A, and orelline . It is also used in azo dyes . Given its utility in synthesis, it is likely that new uses and reactions involving this compound will continue to be discovered.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Bromo-3-hydroxypyridine are not fully understood. It is known that this compound interacts with various enzymes, proteins, and other biomolecules. For example, it has been used in the synthesis of pterocellin A, suggesting that it may interact with enzymes involved in this process
Metabolic Pathways
It is possible that it interacts with certain enzymes or cofactors, and it could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with certain transporters or binding proteins, and it could potentially affect its localization or accumulation .
Subcellular Localization
It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2-bromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO/c6-5-4(8)2-1-3-7-5/h1-3,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHQFTANTNMYPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022242 | |
Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white powder; [Alfa Aesar MSDS] | |
Record name | 2-Bromo-3-pyridinol | |
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CAS No. |
6602-32-0 | |
Record name | 2-Bromo-3-pyridinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6602-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Bromo-3-pyridinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006602320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-3-pyridinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8022242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromopyridin-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.861 | |
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Record name | 2-BROMO-3-PYRIDINOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DAB85H359 | |
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a simple method to synthesize 2-Bromo-3-hydroxypyridine?
A1: A straightforward approach involves reacting 3-hydroxypyridine with bromine in an aqueous sodium hydroxide solution at controlled temperatures. [] This method is advantageous due to its mild reaction conditions, short synthetic route, and high yield. []
Q2: How does the presence of the hydroxyl group in this compound influence its reactivity compared to halogenopyridines without this functional group?
A2: The hydroxyl group significantly impacts the reactivity of this compound, particularly during reactions with strong bases like potassium amide in liquid ammonia. [] While halogenopyridines typically undergo substitution reactions, the presence of the hydroxyl group can lead to competing reactions like cine-substitutions and even ring contractions, forming pyrrole derivatives. [] This unique reactivity is attributed to the directing effect of the hydroxyl group during the addition of ammonia to intermediate didehydropyridine species. []
Q3: Can this compound act as a ligand in transition metal complexes?
A3: Yes, research demonstrates that this compound can act as a ligand in Palladium(II) complexes. [, ] Interestingly, it can coordinate to the metal center through both carbon and nitrogen atoms, leading to the formation of dinuclear complexes. [, ]
Q4: What are some applications of this compound in organic synthesis?
A4: this compound is a valuable precursor in various organic transformations. For instance, it can be coupled with itself using zinc and nickel catalysts to produce dihydroxypyridyls, compounds with applications as laser dyes. [] Furthermore, it can be used as a building block for synthesizing more complex molecules like Orelline, a natural product found in the Cortinarius Overllauns Fries mushroom. [] This synthesis involves protecting the hydroxyl group, coupling reactions, and subsequent modifications to achieve the target structure. []
Q5: Can this compound be utilized in catalytic reactions?
A5: Research suggests that this compound can be effectively employed as a starting material in Palladium-catalyzed reactions. [] For example, it serves as a key component in the one-pot synthesis of 2-substituted benzo[b]furans through coupling reactions with alkynes. [] Notably, these reactions exhibit remarkable efficiency, achieving high turnover numbers with minimal catalyst loading. []
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